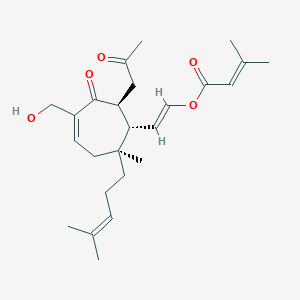

Vibsanin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H36O5 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[(E)-2-[(1S,2S,7S)-5-(hydroxymethyl)-2-methyl-2-(4-methylpent-3-enyl)-6-oxo-7-(2-oxopropyl)cyclohept-4-en-1-yl]ethenyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H36O5/c1-17(2)8-7-11-25(6)12-9-20(16-26)24(29)21(15-19(5)27)22(25)10-13-30-23(28)14-18(3)4/h8-10,13-14,21-22,26H,7,11-12,15-16H2,1-6H3/b13-10+/t21-,22-,25-/m0/s1 |

InChI Key |

FUJYXGPHSQJMJL-QQFOBNRMSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(CC=C(C(=O)[C@H]([C@@H]1/C=C/OC(=O)C=C(C)C)CC(=O)C)CO)C)C |

Canonical SMILES |

CC(=CCCC1(CC=C(C(=O)C(C1C=COC(=O)C=C(C)C)CC(=O)C)CO)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Vibsanin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibsanin C is a naturally occurring vibsane-type diterpene characterized by a distinctive seven-membered ring system. First identified from the leaves of the plant Viburnum awabuki, its discovery has been the subject of research primarily conducted by a team of scientists from Tokushima Bunri University and Okayama University in Japan. This technical guide provides a comprehensive overview of the discovery, natural source, and known biological activities of this compound. It includes detailed experimental protocols for its isolation and chemical conversion, a summary of its spectroscopic data, and a discussion of its cytotoxic effects on cancer cell lines.

Discovery and Natural Source

This compound was discovered as part of a systematic investigation into the chemical constituents of the leaves of Viburnum awabuki, a plant belonging to the Caprifoliaceae family. The research, spearheaded by Yoshiyasu Fukuyama and his colleagues, led to the isolation and characterization of a series of vibsane-type diterpenes, including the seven-membered ring compound, this compound.[1] This work has been instrumental in defining a class of natural products with potential pharmacological applications.

Table 1: Discovery Overview

| Parameter | Description |

| Compound Name | This compound |

| Compound Class | Vibsane-type Diterpene |

| Key Structural Feature | Seven-membered ring |

| Natural Source | Leaves of Viburnum awabuki |

| Primary Research Group | Y. Fukuyama et al. |

| Affiliated Institutions | Tokushima Bunri University and Okayama University, Japan |

Experimental Protocols

Isolation and Purification of this compound from Viburnum awabuki

The following is a generalized protocol based on standard phytochemical extraction and isolation techniques for diterpenoids from plant material.

Workflow for Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

Protocol Details:

-

Plant Material Preparation: Fresh leaves of Viburnum awabuki are collected, air-dried, and then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with methanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in a 90% methanol-water solution and partitioned against n-hexane. This step removes nonpolar constituents such as fats and pigments, which are sequestered in the n-hexane layer.

-

Chromatographic Separation: The 90% methanol fraction, enriched with diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a solvent gradient of increasing polarity, typically a mixture of n-hexane and acetone.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Conversion of this compound to Vibsanin E

A key chemical correlation study demonstrated the structural relationship between this compound and Vibsanin E.

Protocol Details:

-

Reaction Setup: this compound is dissolved in dichloromethane (CH₂Cl₂) in a reaction vessel.

-

Reagent Addition: The solution is cooled to -78°C, and boron trifluoride diethyl etherate (BF₃·OEt₂) is added.

-

Reaction Quenching: After a short reaction time, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: The product, Vibsanin E, is extracted with diethyl ether (Et₂O), and the organic layer is washed with water and brine, then dried over magnesium sulfate (MgSO₄). The final purification is achieved by HPLC.

Quantitative Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | Specific chemical shifts (δ) and coupling constants (J) for each proton would be listed here based on the full-text publication. |

| ¹³C NMR (CDCl₃) | Specific chemical shifts (δ) for each carbon would be listed here based on the full-text publication. |

| Mass Spectrometry | Molecular ion peak (M⁺) and major fragmentation patterns would be detailed here. |

Biological Activity

This compound has been evaluated for its biological activity, with studies indicating its potential as a cytotoxic agent.

Cytotoxic Activity against KB Cells

Research has shown that this compound exhibits moderate cytotoxic activity against human oral squamous carcinoma (KB) cells.[1]

Proposed Mechanism of Cytotoxic Action

Caption: Proposed mechanism of this compound-induced cytotoxicity in KB cells.

Experimental Protocol for Cytotoxicity Assay (General):

-

Cell Culture: KB cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader.

-

Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Conclusion

This compound, a seven-membered ring vibsane-type diterpene from Viburnum awabuki, represents an interesting natural product with demonstrated cytotoxic activity. The detailed protocols for its isolation and the availability of its spectroscopic data provide a solid foundation for further research. Future studies could focus on elucidating the precise mechanism of its cytotoxic action, exploring its activity against a broader range of cancer cell lines, and investigating its potential for lead optimization in drug development programs. The unique chemical scaffold of this compound and its biological activity make it a valuable subject for continued investigation in the field of natural product chemistry and medicinal chemistry.

References

The Uncharted Path: A Technical Guide to the Proposed Biosynthesis of Vibsanin C in Viburnum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibsanin C, a seven-membered ring vibsane-type diterpenoid isolated from the genus Viburnum, has garnered interest for its unique chemical structure and potential biological activities.[1][2] Despite the isolation and characterization of numerous vibsane diterpenoids, the precise enzymatic pathway leading to this compound remains largely unelucidated. This technical guide synthesizes the current understanding, presenting a plausible biosynthetic pathway based on established principles of diterpenoid metabolism and chemical correlation studies. Furthermore, this document serves as a roadmap for future research by detailing the requisite experimental protocols to identify and characterize the key enzymes and intermediates involved. While quantitative data for this specific pathway is not yet available, this guide provides a framework for the generation and interpretation of such data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general terpenoid pathway, starting with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway likely involves a series of cyclization and oxidation reactions catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYP450s), respectively, followed by modifications such as acylation.

1.1. Formation of the Diterpene Scaffold

All plant terpenes are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] The condensation of these units leads to the formation of geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, geranylgeranyl pyrophosphate (GGPP).[3]

A putative diterpene synthase (diTPS) is proposed to catalyze the cyclization of GGPP to form the initial vibsane skeleton. This is likely a multi-step process, potentially involving a copalyl pyrophosphate (CPP) intermediate, which is common in diterpenoid biosynthesis.[4]

1.2. The Plausible Biogenetic Route to this compound

Chemical correlation studies suggest a plausible biosynthetic route from the eleven-membered ring vibsane, Vibsanin B, to the seven-membered ring structure of this compound. This transformation would likely involve enzymatic ring contraction. Subsequent modifications, such as hydroxylations and acylations, would then lead to the final structure of this compound.

The proposed pathway can be summarized as follows:

-

GGPP Cyclization: A putative diterpene synthase (diTPS) catalyzes the cyclization of GGPP to form a foundational vibsane scaffold.

-

Formation of Vibsanin B Intermediate: A series of oxidative modifications, likely mediated by CYP450 enzymes, transforms the initial scaffold into a Vibsanin B-like intermediate.

-

Ring Contraction: A key enzymatic step, potentially involving a Baeyer-Villiger type oxidation or a similar rearrangement, is hypothesized to contract the eleven-membered ring of the Vibsanin B precursor to the seven-membered ring characteristic of this compound.

-

Tailoring Reactions: The final steps are presumed to involve further hydroxylations and the attachment of a 3-methyl-2-butenoyl group by an acyltransferase, yielding this compound.

The following diagram illustrates this proposed biosynthetic pathway.

A Roadmap for Pathway Elucidation: Experimental Protocols

The definitive elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. The following sections outline the key experimental protocols necessary to identify and characterize the involved genes and enzymes.

2.1. Transcriptome Analysis for Candidate Gene Discovery

The first step is to identify candidate genes encoding the biosynthetic enzymes. This can be achieved through a comparative transcriptome analysis of Viburnum tissues with high and low concentrations of this compound.

Experimental Workflow:

-

Tissue Collection: Collect tissues from a Viburnum species known to produce this compound (e.g., V. odoratissimum). Collect different tissues (leaves, stems, roots) and at different developmental stages.

-

Metabolite Profiling: Perform LC-MS/MS analysis on extracts from each tissue to quantify the levels of this compound and other related diterpenoids.

-

RNA Sequencing: Extract total RNA from tissues showing high and low levels of this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the high-Vibsanin C tissues.

-

Annotate the differentially expressed genes and search for candidates belonging to enzyme families known to be involved in terpenoid biosynthesis, such as terpene synthases (TPS), cytochrome P450s (CYP450), and acyltransferases.

-

2.2. Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their functions must be validated experimentally. This typically involves heterologous expression of the genes and in vitro or in vivo assays with the putative substrates.

2.2.1. Terpene Synthase Assays

Methodology:

-

Gene Cloning and Expression: Clone the full-length cDNA of candidate TPS genes into an E. coli expression vector. Express the recombinant protein and purify it.

-

In Vitro Enzyme Assay: Incubate the purified TPS enzyme with GGPP in a suitable buffer.

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate) and analyze by GC-MS. Compare the mass spectrum of the product with known standards and databases to identify the cyclized diterpene product.

2.2.2. Cytochrome P450 Assays

Methodology:

-

Yeast Expression System: Co-express the candidate CYP450 gene and a cytochrome P450 reductase (CPR) gene (from Viburnum or a model plant like Arabidopsis thaliana) in a yeast strain (e.g., Saccharomyces cerevisiae).

-

In Vivo Feeding Studies: Add the putative substrate (the product of the characterized diTPS) to the yeast culture.

-

Metabolite Extraction and Analysis: After incubation, extract the metabolites from the yeast cells and the culture medium. Analyze the extracts by LC-MS/MS to identify the hydroxylated products.

2.3. Isotopic Labeling Studies for Pathway Confirmation

To confirm the biosynthetic pathway in planta, stable isotope labeling experiments can be performed.

Methodology:

-

Precursor Feeding: Feed Viburnum seedlings or cell cultures with 13C-labeled precursors, such as [1-13C]glucose or [U-13C6]glucose.

-

Metabolite Extraction: After a specific incubation period, harvest the plant material and extract the diterpenoids.

-

NMR and Mass Spectrometry Analysis: Purify this compound and analyze it by 13C-NMR and high-resolution mass spectrometry to determine the pattern of 13C incorporation. This will provide definitive evidence for the biosynthetic origin of the carbon skeleton.

Quantitative Data Summary (Hypothetical Framework)

As the biosynthesis of this compound has not been fully elucidated, no quantitative data is currently available. However, upon successful completion of the aforementioned experimental protocols, the following tables should be populated to provide a comprehensive quantitative understanding of the pathway.

Table 1: Kinetic Parameters of Characterized Biosynthetic Enzymes

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| VvdiTPS1 (putative) | GGPP | Vibsane Scaffold | |||

| VvCYP71X1 (putative) | Vibsane Scaffold | Hydroxylated Scaffold | |||

| ... |

Table 2: Metabolite Concentrations in Different Viburnum Tissues

| Tissue | This compound (µg/g FW) | Vibsanin B (µg/g FW) | Other Diterpenoids (µg/g FW) |

| Young Leaves | |||

| Mature Leaves | |||

| Stems | |||

| Roots |

Table 3: Relative Gene Expression Levels

| Gene | Young Leaves (Fold Change) | Mature Leaves (Fold Change) | Stems (Fold Change) | Roots (Fold Change) |

| VvdiTPS1 (putative) | ||||

| VvCYP71X1 (putative) | ||||

| ... |

Regulatory and Signaling Pathways

The biosynthesis of specialized metabolites like diterpenoids is often regulated by various signaling pathways in response to developmental cues and environmental stresses. While specific signaling pathways governing this compound production are unknown, general principles of terpenoid regulation suggest the involvement of:

-

Jasmonate (JA) Signaling: Jasmonic acid and its derivatives are well-known elicitors of terpenoid biosynthesis in many plant species. Exogenous application of methyl jasmonate (MeJA) could be used to investigate its effect on this compound accumulation and the expression of biosynthetic genes.

-

Light Signaling: Light quality and quantity can influence the production of secondary metabolites. The expression of some terpenoid biosynthetic genes is known to be regulated by photoreceptors like phytochromes and cryptochromes.

-

Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs). Identifying TFs that co-express with the this compound biosynthetic genes can provide insights into the regulatory network. Yeast one-hybrid (Y1H) and electrophoretic mobility shift assays (EMSA) can be used to validate the interaction between TFs and the promoters of the biosynthetic genes.

The following diagram illustrates the potential regulatory inputs on the this compound pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Viburnum represents a compelling area of research with implications for natural product chemistry and drug development. While the complete pathway remains to be elucidated, the proposed route provides a solid foundation for future investigations. The experimental strategies outlined in this guide, from transcriptomics to functional enzymology, offer a clear path toward the identification and characterization of the key biosynthetic genes and enzymes.

The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open up possibilities for the metabolic engineering of this compound and related compounds in microbial or plant-based systems. This could lead to a sustainable supply of these complex molecules for further pharmacological evaluation and potential therapeutic applications. The unique chemical transformations, such as the proposed ring contraction, may also reveal novel enzymatic mechanisms of significant interest to biochemists and synthetic biologists.

References

- 1. Recent Advance on Chemistry and Bioactivities of Secondary Metabolites from Viburnum Plants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Terpene Synthases Reveals the Diversity of Terpenoids in Andrographis paniculata [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Vibsanin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibsanin C is a vibsane-type diterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity as a Heat Shock Protein 90 (Hsp90) inhibitor, and the signaling pathways it modulates. Detailed experimental protocols for its isolation and for key biological assays are also presented to facilitate further research and drug development efforts.

Physical and Chemical Properties

This compound is a complex organic molecule with a distinct seven-membered ring structure.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C25H36O5 | [3][4] |

| Molecular Weight | 416.56 g/mol | [3] |

| CAS Number | 74690-89-4 | |

| Physical State | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol and DMSO. | |

| Purity | ≥98% (Commercially available) | |

| Storage | Store at -20°C under an inert atmosphere. |

Spectral Data:

Detailed spectral analyses are crucial for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Biological Activity and Mechanism of Action

This compound and its analogues have demonstrated significant biological activity, primarily as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of numerous client proteins, many of which are involved in cancer cell proliferation and survival.

This compound acts as a C-terminal inhibitor of Hsp90. By binding to the C-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins and ultimately inducing apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for the development of novel anti-cancer therapies.

Signaling Pathways

The primary signaling pathway modulated by this compound is the mitochondrial-mediated apoptosis pathway, also known as the intrinsic apoptosis pathway. Inhibition of Hsp90 by this compound leads to a cascade of events culminating in programmed cell death.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key experiments to evaluate its biological activity.

Isolation of this compound from Viburnum awabuki

This compound is a naturally occurring compound that can be isolated from the leaves of Viburnum awabuki.

Materials:

-

Fresh or dried leaves of Viburnum awabuki

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

Protocol:

-

Extraction: Macerate the powdered leaves of Viburnum awabuki with methanol at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound and further purify them using repeated column chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as NMR, IR, and MS.

HSP90 C-Terminal Inhibitor Screening Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive method to screen for inhibitors of Hsp90 C-terminal domain interactions.

Materials:

-

HSP90β (C-terminal), Biotin-labeled

-

PPID, GST-tag (or other relevant binding partner)

-

AlphaLISA GST Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer

-

This compound (or other test compounds)

-

Microplate reader capable of AlphaLISA detection

Protocol:

-

Reaction Setup: In a 384-well plate, add the assay buffer, biotin-labeled Hsp90β (C-terminal), and the test compound (this compound) at various concentrations.

-

Incubation: Add the GST-tagged PPID to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for protein-protein interaction.

-

Detection: Add AlphaLISA GST Acceptor beads and incubate. Then, add Streptavidin-coated Donor beads and incubate in the dark.

-

Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.

Western Blot Analysis of Apoptosis Markers

Western blotting is a standard technique to detect the activation of apoptotic pathways by observing the cleavage of key proteins like caspases and the release of mitochondrial proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Cytochrome c, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Treat the cancer cells with various concentrations of this compound for a specified time. Include an untreated control.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates or subcellular fractions (cytosolic and mitochondrial) as needed.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against the apoptotic markers of interest.

-

Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. An increase in cleaved caspase-3 and cytosolic cytochrome c, and a decrease in Bcl-2 would indicate the induction of apoptosis.

References

An In-depth Technical Guide to the Spectral Data of Vibsanin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Vibsanin C, a vibsane-type diterpene isolated from Viburnum awabuki. The structural elucidation of this complex natural product has been made possible through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document collates the available spectral data, details the experimental protocols for their acquisition, and presents a logical workflow for the structural analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound. This information is crucial for the identification and characterization of this compound.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 2.58 | ddd | 13.0, 8.5, 5.0 |

| 1β | 1.62 | m | |

| 2 | 5.35 | br s | |

| 4 | 5.88 | s | |

| 5 | 2.93 | d | 9.7 |

| 6α | 2.45 | m | |

| 6β | 2.15 | m | |

| 7 | 3.65 | d | 8.0 |

| 8 | 5.30 | d | 8.0 |

| 9 | 2.10 | m | |

| 10 | 2.93 | d | 9.7 |

| 12α | 4.85 | dd | 11.5, 5.0 |

| 12β | 4.75 | dd | 11.5, 8.5 |

| 13 | 2.80 | m | |

| 14 | 2.10 | m | |

| 15 | 4.88 | s | |

| 15' | 4.85 | s | |

| 17 | 1.05 | s | |

| 18 | 1.75 | s | |

| 19 | 1.01 | d | 7.0 |

| 20 | 0.95 | s |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 48.9 |

| 2 | 121.8 |

| 3 | 142.5 |

| 4 | 125.5 |

| 5 | 55.4 |

| 6 | 38.2 |

| 7 | 88.1 |

| 8 | 78.8 |

| 9 | 45.6 |

| 10 | 50.1 |

| 11 | 41.2 |

| 12 | 70.1 |

| 13 | 46.5 |

| 14 | 35.5 |

| 15 | 150.2 |

| 16 | 112.5 |

| 17 | 21.8 |

| 18 | 10.9 |

| 19 | 15.2 |

| 20 | 28.7 |

Infrared (IR) Spectral Data

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3450 | O-H stretching (hydroxyl group) |

| 1760 | C=O stretching (γ-lactone) |

| 1680 | C=O stretching (α,β-unsaturated ketone) |

| 1640 | C=C stretching |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 415.2428 | 317, 299, 281, 253, 241, 271, 199, 171, 159, 145, 133, 119, 105 |

Experimental Protocols

The following sections detail the methodologies used to obtain the spectral data for this compound.

Isolation of this compound

This compound was isolated from the leaves of Viburnum awabuki. The general procedure involves:

-

Extraction of the dried and powdered leaves with a suitable organic solvent (e.g., methanol or ethanol).

-

Partitioning of the crude extract between different solvents of varying polarities to achieve a preliminary separation.

-

Chromatographic separation of the desired fraction using techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, such as COSY, HSQC, and HMBC, were utilized to establish the connectivity of protons and carbons and to fully assign the spectral data.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a thin film or in a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The fragmentation pattern was analyzed using tandem mass spectrometry (MS/MS) to identify characteristic fragment ions.

Visualization of Structural Elucidation Workflow

The structural elucidation of a complex natural product like this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram, generated using the DOT language, illustrates this workflow.

In Silico Prediction of Vibsanin C Bioactivity: A Technical Guide

Abstract

Vibsanin C, a seven-membered ring vibsane-type diterpenoid, belongs to a class of natural products exhibiting significant biological activities. Recent studies have identified the molecular chaperone Heat Shock Protein 90 (Hsp90) as a key target for this compound derivatives, highlighting their potential as anticancer agents. This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the in silico prediction of this compound's bioactivity. It outlines a comprehensive workflow, from initial target identification based on analogous compounds to detailed molecular docking and quantitative structure-activity relationship (QSAR) modeling. Furthermore, this guide details the experimental protocols necessary for the validation of in silico hypotheses, focusing on Hsp90 inhibition, cytotoxicity, and anti-inflammatory activity. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

Vibsane-type diterpenoids, isolated primarily from the Viburnum genus, are a structurally diverse family of natural products. While significant research has focused on Vibsanin A and B, revealing activities such as Protein Kinase C (PKC) activation and Hsp90 inhibition respectively, this compound has remained less characterized. However, a 2022 study on synthetic derivatives of this compound has unveiled its potent potential as an Hsp90 inhibitor, opening a new avenue for therapeutic development, particularly in oncology.[1][2]

In silico methodologies provide a rapid, cost-effective, and powerful approach to predict the biological activities of natural products like this compound, guiding further experimental investigation. This guide delineates a structured in silico approach to hypothesize and characterize the bioactivity of this compound, focusing on its validated potential as an Hsp90 inhibitor and its predicted cytotoxic and anti-inflammatory effects.

Predicted Bioactivities and Molecular Targets

Based on experimental data from this compound derivatives and related vibsane diterpenoids, the following bioactivities are of primary interest for in silico prediction and experimental validation.

Hsp90 Inhibition and Anticancer Activity

The most significant experimentally validated activity for the this compound scaffold is the inhibition of Hsp90.[1][2] Hsp90 is an ATP-dependent molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. This makes Hsp90 a prime target for cancer therapy.

A study on this compound derivatives demonstrated potent Hsp90 inhibitory activity, with the most effective analogues exhibiting IC50 values in the sub-micromolar range. Furthermore, these derivatives displayed significant antiproliferative activity against a panel of human cancer cell lines.

Potential Anti-inflammatory Activity

While direct experimental evidence for this compound is limited, other vibsane-type diterpenoids have shown anti-inflammatory properties. The molecular chaperone Hsp90 also plays a role in inflammatory processes, suggesting that this compound's inhibitory action on this protein could confer anti-inflammatory effects. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for this compound derivatives and related compounds, which serve as the foundation for building in silico predictive models for this compound.

| Compound | Assay | Metric | Value | Cell Line |

| This compound Derivative (Compound 29 / HSP90-IN-18) | Hsp90 Inhibition | IC50 | 0.39 µM | - |

| This compound Derivative (Compound 31 / HSP90-IN-19) | Hsp90 Inhibition | IC50 | 0.27 µM | - |

| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 3.69 µM | HL-60 |

| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 11.92 µM | SMMC-7721 |

| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 17.65 µM | MCF-7 |

| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | 20.03 µM | SW480 |

| This compound Derivative (Compound 29 / HSP90-IN-18) | Cytotoxicity | IC50 | >40 µM | A549 |

| This compound Derivative (Compound 31 / HSP90-IN-19) | Cytotoxicity | IC50 | 16.95 µM | HL-60 |

| This compound Derivative (Compound 31 / HSP90-IN-19) | Cytotoxicity | IC50 | >40 µM | MCF-7, SW480, A549, SMMC-7721 |

| Data sourced from Li, et al. (2022) and MedchemExpress product pages for HSP90-IN-18 and HSP90-IN-19. |

In Silico Prediction Workflow

A logical workflow is essential for the systematic in silico evaluation of this compound. This process begins with preparing the molecule's structure and proceeds through target prediction, molecular docking, and QSAR analysis to build a comprehensive bioactivity profile.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Vibsanin C

Disclaimer: As of late 2025, publicly available research specifically detailing the cytotoxicity of Vibsanin C is limited. This guide is constructed based on the established cytotoxic activities and mechanisms of action of structurally related vibsane-type diterpenoids, such as Vibsanin A, Vibsanin B derivatives, and Formosanin C. The experimental protocols and potential signaling pathways described herein represent a standard framework for the preliminary cytotoxic evaluation of a novel natural compound like this compound.

Introduction to this compound and Related Compounds

This compound is a member of the vibsane-type diterpenoids, a class of natural products primarily isolated from the genus Viburnum.[1][2] These compounds are characterized by a unique carbon skeleton and have garnered interest in medicinal chemistry due to their diverse biological activities.[3][4] Several vibsane-type diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[5] For instance, certain analogues have been shown to inhibit tumor cell proliferation and induce apoptosis, making this compound a compelling candidate for preliminary cytotoxicity screening. This document provides a comprehensive guide for researchers, outlining quantitative data from related compounds, detailed experimental protocols for cytotoxicity and apoptosis assessment, and a discussion of potential signaling pathways that may be modulated by this compound.

Quantitative Cytotoxicity Data of Related Vibsane-Type Diterpenoids

Preliminary screening of compounds similar to this compound has yielded promising results against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency, has been determined for several analogues. The data below is collated from studies on these related compounds to provide a benchmark for potential efficacy.

Table 1: Summary of IC₅₀ Values for Vibsane-Type Diterpenoids Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| 14,18-O-diacetyl-15-O-methylvibsanin U | HL-60 | Promyelocytic Leukemia | 0.15 ± 0.01 | |

| A-549 | Lung Carcinoma | 0.69 ± 0.01 | ||

| SMMC-7721 | Hepatocellular Carcinoma | 0.41 ± 0.02 | ||

| MCF-7 | Breast Adenocarcinoma | 0.75 ± 0.03 | ||

| SW480 | Colorectal Adenocarcinoma | 0.48 ± 0.03 | ||

| Vibsanolide B | A549 | Lung Carcinoma | 1.11 | |

| Formosanin C | A549 | Lung Carcinoma | 4.2 | |

| SW480 | Colorectal Adenocarcinoma | 0.06 |

Experimental Protocols

The following protocols describe standard methodologies for assessing the cytotoxic and apoptotic effects of a test compound such as this compound.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, SW480)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well sterile microplates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula:

-

Cell Viability (%) = (OD of Treated Cells / OD of Control Cells) x 100

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Workflows and Signaling Pathways

The following diagram outlines the standard workflow for the preliminary screening of a novel compound like this compound.

Based on studies of related compounds, this compound may exert its cytotoxic effects through several signaling pathways.

4.2.1 Protein Kinase C (PKC) Pathway

Vibsanin A has been shown to induce differentiation in myeloid leukemia cells through the activation of Protein Kinase C (PKC), which subsequently activates the ERK pathway and downregulates the oncogene c-Myc.

4.2.2 Intrinsic Apoptosis Pathway

Several vibsane-type diterpenoids and Formosanin C induce apoptosis via the mitochondrial pathway. This process often involves the activation of upstream caspases, leading to mitochondrial dysfunction and the activation of executioner caspases.

Conclusion and Future Directions

While direct evidence for this compound's cytotoxicity is pending, the significant anticancer activities of its close analogues provide a strong rationale for its investigation. The data from related vibsane-type diterpenoids suggest that this compound could exhibit potent cytotoxic effects against a range of cancer cell lines, potentially through the induction of apoptosis via mitochondrial-dependent pathways or by modulating key oncogenic signaling cascades like PKC/ERK.

Future research should focus on performing the described screening protocols specifically with purified this compound. A broad panel of cancer cell lines should be tested to determine its spectrum of activity and selectivity. Mechanistic studies, including cell cycle analysis, Western blotting for key signaling proteins, and assessment of mitochondrial membrane potential, will be crucial to elucidate its precise mechanism of action. These foundational studies will be vital for determining the potential of this compound as a lead compound for future drug development.

References

- 1. Chemical conversion of this compound to vibsanin E and structure of 3-hydroxyvibsanin E from viburnum awabuki - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Vibsane-Type Diterpenoids from Viburnum odoratissimum and Their Cytotoxic and HSP90 Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vibsane-type diterpenoids from Viburnum odoratissimum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Mechanism of Action of Vibsanin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibsanin C is a member of the vibsane-type diterpenoids, a class of natural products isolated exclusively from a few Viburnum species.[1] These compounds have garnered interest for their diverse and potent biological activities. While the absolute structure of this compound, a 7-membered ring diterpene, has been elucidated, dedicated studies on its specific mechanism of action are nascent.[1] This guide provides an in-depth overview of the initial understanding of this compound's potential mechanism, drawing from comprehensive studies on its close structural analog, Vibsanin A. The primary focus of this document is the proposed signaling pathway, supported by quantitative data and detailed experimental protocols from foundational research on related vibsanin compounds.

While direct mechanistic studies on this compound are limited, research on Vibsanin A has revealed a potent ability to induce the differentiation of myeloid leukemia cells.[2][3] This activity is primarily mediated through the activation of Protein Kinase C (PKC).[2] The downstream effects of PKC activation include the induction of the Extracellular signal-Regulated Kinase (ERK) pathway and a subsequent decrease in the expression of the c-Myc proto-oncogene. This pathway provides a strong hypothetical framework for the initial investigation of this compound's mechanism of action.

Other related vibsane-type diterpenoids have shown different biological activities. For instance, derivatives of Vibsanin B are being investigated as C-terminal inhibitors of Hsp90, and some neovibsanins have demonstrated neurotrophic properties. This suggests that the biological activities within the vibsane family may be diverse.

Putative Mechanism of Action of this compound based on Vibsanin A Studies

The proposed mechanism of action for this compound, based on extensive research into Vibsanin A, centers on the activation of the Protein Kinase C (PKC) signaling pathway. This pathway is crucial in the context of acute myeloid leukemia (AML), where Vibsanin A has been shown to induce differentiation of AML cell lines and primary blast cells.

The key steps in this proposed mechanism are:

-

Direct PKC Activation: Vibsanin A has been demonstrated to directly interact with and activate PKC. It is hypothesized that this compound may act in a similar manner.

-

ERK Pathway Induction: The activation of PKC by Vibsanin A leads to the phosphorylation and activation of downstream targets, including Raf-1, MEK, and ultimately ERK.

-

Downregulation of c-Myc: The activation of the PKC-ERK pathway culminates in the decreased expression of the c-Myc protein, a key regulator of cell proliferation and differentiation. This downregulation is, at least in part, a result of proteasome-dependent degradation of c-Myc.

This signaling cascade provides a plausible initial hypothesis for the mechanism of action of this compound, particularly in the context of anticancer research.

Signaling Pathway Diagram

Quantitative Data from Vibsanin A Studies

The following tables summarize the quantitative data from key experiments on Vibsanin A, which can serve as a benchmark for initial studies on this compound.

Table 1: Induction of Myeloid Differentiation Markers in HL-60 Cells by Vibsanin A

| Treatment | Concentration | CD11b+ Cells (%) | CD14+ Cells (%) |

| Control | - | Baseline | Baseline |

| Vibsanin A | 0.2 µmol/L | Increased | Increased |

| Vibsanin A | 1 µmol/L | Increased | Increased |

| Vibsanin A | 5 µmol/L | Increased | Increased |

| Vibsanin A | 10 µmol/L | Significantly Increased | Significantly Increased |

| PMA (Positive Control) | 10 nmol/L | Significantly Increased | Significantly Increased |

| ATRA (Positive Control) | 1 µmol/L | Significantly Increased | Significantly Increased |

| Data adapted from studies on HL-60 cells treated for 72 hours. |

Table 2: Effect of Vibsanin A on Primary AML Blast Cell Differentiation

| Patient Samples | Response to Vibsanin A | Effective Dose Range |

| 11 evaluable samples | 10 out of 11 showed differentiation | 8 samples responded at < 3 µmol/L |

| Response was measured by the percentage of CD11b+ cells. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies of Vibsanin A's mechanism of action. These protocols can be adapted for the investigation of this compound.

Cell Culture and Differentiation Assay

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded at a density of 2 x 10^5 cells/mL and treated with various concentrations of Vibsanin A (e.g., 0.2, 1, 5, 10 µmol/L), PMA (10 nmol/L), or ATRA (1 µmol/L) for 72 hours.

-

Differentiation Analysis:

-

Flow Cytometry: After treatment, cells are harvested, washed with PBS, and stained with fluorescently labeled antibodies against myeloid differentiation markers CD11b and CD14. The percentage of positive cells is quantified using a flow cytometer.

-

Morphological Analysis: Cells are cytocentrifuged onto glass slides, stained with Wright-Giemsa stain, and observed under a light microscope for morphological changes indicative of differentiation (e.g., increased cell size, lower nuclear-to-cytoplasmic ratio).

-

Western Blot Analysis of Signaling Proteins

-

Cell Lysis: HL-60 cells are treated with Vibsanin A for a specified time (e.g., 15 minutes for phosphorylation studies). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Raf-1, phospho-MEK, phospho-ERK, c-Myc, β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Conclusion

The initial studies into the mechanism of action of this compound are currently best guided by the comprehensive research conducted on its close analog, Vibsanin A. The proposed mechanism involves the direct activation of Protein Kinase C, leading to the induction of the ERK signaling pathway and the subsequent downregulation of c-Myc, ultimately promoting myeloid cell differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to initiate their own investigations into the precise molecular activities of this compound. Future studies should aim to directly validate this proposed pathway for this compound and explore other potential cellular targets to fully elucidate its therapeutic potential.

References

Vibsanin C: A Technical Guide to Its Natural Abundance, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibsanin C is a member of the vibsane-type diterpenoids, a class of natural products characterized by a complex carbon skeleton. These compounds are of significant interest to the scientific community due to their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, and yield of this compound, alongside detailed experimental methodologies and relevant biological signaling pathway information.

Natural Abundance of this compound

This compound has been primarily isolated from plant species belonging to the genus Viburnum. The specific species and the parts of the plants from which this compound has been identified are summarized in the table below.

| Plant Species | Plant Part | Reference |

| Viburnum awabuki | Leaves | [1] |

| Viburnum odoratissimum | Leaves and Flowers | [2] |

While the presence of this compound in these species is established, specific quantitative data on its yield from natural sources is not extensively reported in the available scientific literature. The concentration of such secondary metabolites in plants can be influenced by various factors, including geographical location, season of harvest, and specific chemotype of the plant.

Experimental Protocols

General Protocol for Extraction and Isolation of Vibsane-Type Diterpenoids

The following is a generalized experimental protocol for the extraction and isolation of vibsane-type diterpenoids, including this compound, from Viburnum species. This protocol is based on commonly employed methodologies in the field of natural product chemistry.

2.1.1. Plant Material Collection and Preparation

-

Collect fresh leaves and flowers of Viburnum awabuki or Viburnum odoratissimum.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2.1.2. Extraction

-

Macerate the powdered plant material (e.g., 1 kg) with acetone or methanol at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Fractionation

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness in vacuo. The vibsane-type diterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

2.1.4. Chromatographic Purification

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine fractions showing similar TLC profiles.

-

Perform further purification of the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

2.1.5. Structure Elucidation The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

Caption: Generalized workflow for the extraction and isolation of this compound.

Chemical Conversion of this compound to Vibsanin E

This compound can be chemically converted to Vibsanin E, a related tricyclic vibsane-type diterpene. This reaction is significant for establishing the structural and biosynthetic relationship between these two compounds.

Experimental Protocol:

-

Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add boron trifluoride diethyl etherate (BF₃·OEt₂) to the solution.

-

Stir the reaction mixture at -78 °C for a short period.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by chromatography to yield Vibsanin E.

A reported yield for this conversion is approximately 50%.

Caption: Chemical conversion of this compound to Vibsanin E.

Biological Context: Signaling Pathway of a Related Diterpenoid

While the specific signaling pathways modulated by this compound are not yet elucidated, studies on the related vibsane-type diterpenoid, Vibsanin A, provide valuable insights into the potential biological activities of this class of compounds. Vibsanin A has been shown to induce differentiation in myeloid leukemia cells.

The proposed mechanism involves the direct activation of Protein Kinase C (PKC). This activation subsequently triggers the downstream Extracellular signal-Regulated Kinase (ERK) pathway. The activation of the ERK pathway leads to a decrease in the expression of the c-Myc proto-oncogene, a key regulator of cell proliferation and differentiation. This cascade of events ultimately promotes the differentiation of myeloid leukemia cells.

Caption: Signaling pathway of Vibsanin A in myeloid leukemia cells.

Conclusion

This compound is a fascinating natural product with potential for further scientific investigation. While its presence in certain Viburnum species is confirmed, there is a clear need for quantitative studies to determine its natural abundance more precisely. The development of a total synthesis for this compound would be a significant achievement, enabling more detailed biological studies. The insights gained from the related compound, Vibsanin A, suggest that this compound may also possess interesting pharmacological properties, warranting further exploration of its mechanism of action and potential therapeutic applications. This guide provides a foundational resource for researchers embarking on the study of this promising vibsane-type diterpenoid.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Vibsanin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibsanin C is a vibsane-type diterpenoid, a class of natural products found predominantly in plants of the genus Viburnum.[1][2][3] These compounds have garnered significant interest from the scientific community due to their complex chemical structures and diverse biological activities, including cytotoxic and antitumor properties.[3][4] Notably, a related compound, Vibsanin A, has been shown to induce differentiation of myeloid leukemia cells through the activation of Protein Kinase C (PKC), highlighting the therapeutic potential of this class of molecules. This document provides detailed protocols for the isolation and purification of this compound from its natural source, Viburnum odoratissimum.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆O₅ | U.S. Biological |

| Molecular Weight | 416.56 g/mol | U.S. Biological |

| Appearance | White solid | Implied from general properties of pure organic compounds |

| Storage | Store at -20°C under an inert atmosphere. | U.S. Biological |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of vibsane-type diterpenoids from Viburnum odoratissimum.

Protocol 1: Extraction of Crude Material

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant material.

Materials:

-

Dried and powdered twigs and leaves of Viburnum odoratissimum

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Large glass container with a lid

-

Filter paper and funnel

Procedure:

-

Macerate the dried and powdered plant material (e.g., 10 kg) with 95% EtOH at room temperature. The standard practice is to use a solvent-to-plant material ratio of 10:1 (v/w).

-

Allow the mixture to stand for 24-48 hours with occasional stirring.

-

Filter the extract to separate the plant debris from the solvent.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

Protocol 2: Solvent Partitioning

Objective: To fractionate the crude extract based on polarity to enrich the fraction containing this compound.

Materials:

-

Crude ethanolic extract

-

Distilled water

-

Ethyl acetate (EtOAc)

-

Separatory funnel

Procedure:

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of EtOAc.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper EtOAc layer.

-

Repeat the partitioning of the aqueous layer with EtOAc two more times.

-

Combine the EtOAc fractions.

-

Concentrate the combined EtOAc fraction under reduced pressure to obtain the enriched this compound fraction.

Protocol 3: Silica Gel Column Chromatography

Objective: To perform the initial chromatographic separation of the enriched fraction to isolate compounds based on their polarity.

Materials:

-

Enriched EtOAc fraction

-

Silica gel (100-200 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate (EtOAc)

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Adsorb the dried EtOAc fraction onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc. A typical gradient would be:

-

Hexane (100%)

-

Hexane:EtOAc (9:1)

-

Hexane:EtOAc (8:2)

-

Hexane:EtOAc (7:3)

-

Hexane:EtOAc (1:1)

-

EtOAc (100%)

-

-

Collect fractions of a consistent volume (e.g., 250 mL).

-

Monitor the separation by performing TLC analysis on the collected fractions.

-

Combine fractions that show a similar TLC profile.

-

Concentrate the combined fractions containing the compounds of interest.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve final purification of this compound to a high degree of purity.

Materials:

-

Partially purified fractions from silica gel chromatography

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Preparative HPLC system with a C18 column

-

UV detector

Procedure:

-

Dissolve the semi-purified fraction containing this compound in a suitable solvent (e.g., acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the column with a gradient of acetonitrile in water. A typical gradient for separating diterpenoids would be from 40% ACN to 80% ACN over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC.

-

Lyophilize or evaporate the solvent from the pure fraction to obtain isolated this compound.

Data Presentation

Table 1: Chromatographic Purification Summary (Hypothetical Data)

| Purification Step | Starting Material (g) | Elution Solvents/Gradient | Key Fractions | Yield (mg) | Purity (%) |

| Silica Gel Column Chromatography | 100 (EtOAc Fraction) | Hexane:EtOAc (Stepwise Gradient) | Fractions 15-20 | 1,500 | ~60 |

| Preparative HPLC (Run 1) | 500 (from Silica Gel) | 40-60% ACN in H₂O | Peak at RT 25.4 min | 250 | ~90 |

| Preparative HPLC (Run 2) | 250 (from Run 1) | 45-55% ACN in H₂O (shallow gradient) | Peak at RT 22.1 min | 200 | >98 |

Note: The data in this table is hypothetical and serves as an example for reporting purification results. Actual yields and purities will vary depending on the starting material and experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway

Based on the activity of the related compound Vibsanin A, a potential signaling pathway for this compound in myeloid leukemia cells is proposed below.

Caption: Hypothesized signaling pathway for this compound-induced cell differentiation.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Vibsanin C

Abstract

Vibsanin C, a vibsane-type diterpenoid isolated from plants of the Viburnum genus, has garnered interest for its potential biological activities. This application note presents a detailed protocol for the identification and quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, specific, and suitable for routine quality control and research applications.

Introduction

Vibsane-type diterpenoids are a class of natural products characterized by a unique carbon skeleton. Found predominantly in the Viburnum genus, these compounds, including this compound, have been the subject of phytochemical and pharmacological investigations[1]. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in plant materials and formulated products. High-Performance Liquid Chromatography (HPLC) offers the necessary resolution and sensitivity for this purpose. This document provides a comprehensive guide for the HPLC analysis of this compound.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

-

Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, analytical grade.

-

Standard: Purified this compound (≥98% purity).

Chromatographic Conditions

A gradient elution was developed for the optimal separation of this compound from other components in the plant extract.

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-100% B; 30-35 min: 100% B; 35-40 min: 30% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 200 µg/mL by diluting the primary stock solution with methanol.

Sample Preparation

-

Extraction: Weigh 1.0 g of dried and powdered plant material (Viburnum leaves or twigs). Add 20 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Data

The developed HPLC method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| LOD | 0.5 µg/mL |

| LOQ | 1.0 µg/mL |

Visualization of Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

References

Synthesis and Biological Evaluation of Vibsanin C Derivatives as Potent HSP90 Inhibitors

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vibsanin C, a natural diterpenoid, has emerged as a promising scaffold for the development of novel anti-cancer agents. Its derivatives have been shown to exhibit potent inhibitory activity against Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for the synthesis of this compound derivatives, summarizes their biological activity, and elucidates the underlying signaling pathways.

Data Presentation

Table 1: HSP90 Inhibitory Activity and Antiproliferative Effects of this compound Derivatives

| Compound | Modification | HSP90 IC50 (μM) | Cell Line | Antiproliferative IC50 (μM) |

| This compound | Parent Compound | > 50 | - | - |

| Derivative 29 | C18-modified analog | 0.39[1][2] | HL-60 | Not Reported |

| Derivative 31 | C18-modified analog | 0.27[1][2] | HL-60 | Not Reported |

| Vibsanin B analog 12f | C18-modified analog | Not Reported | SK-BR-3 | 1.12[3] |

Note: Further research is needed to expand this table with a wider range of this compound analogs and their corresponding biological activities against various cancer cell lines.

Experimental Protocols

General Procedure for the Synthesis of C18-Modified this compound Analogs:

This protocol describes a general method for the derivatization of the C18 hydroxyl group of this compound.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Desired carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the desired carboxylic acid (1.2 equivalents) to the solution.

-

Add DMAP (0.1 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC (1.5 equivalents) to the cooled solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound derivative.

-

Characterize the final product using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Signaling Pathways and Experimental Workflows

HSP90 Inhibition-Induced Apoptosis:

This compound derivatives, such as compound 29, have been shown to induce apoptosis through the mitochondrial-mediated pathway. Inhibition of HSP90 by these derivatives leads to the destabilization of client proteins, including those that regulate apoptosis. This triggers a cascade of events culminating in programmed cell death.

Caption: HSP90 inhibition by this compound derivatives disrupts pro-survival signals, leading to mitochondrial-mediated apoptosis.

Vibsanin A Analog-Mediated PKC-ERK Pathway Activation:

Analogs such as Vibsanin A have been reported to activate the Protein Kinase C (PKC) signaling pathway, which can lead to the activation of the downstream MEK/ERK cascade. This pathway is involved in various cellular processes, including cell differentiation.

Caption: Vibsanin A analogs can activate the PKC-ERK signaling pathway, influencing cellular processes like differentiation.

Experimental Workflow for Synthesis and Evaluation:

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: A streamlined workflow for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.

References

- 1. Vibsanin A sensitizes human acute myeloid leukemia cells to tyrosine kinase inhibitor-induced myeloid differentiation via activation of PKC and upregulation of Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Activities of Vibsanin B Derivatives: A New Class of HSP90 C-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Vibsanin C: A Promising Scaffold for Hsp90 Inhibition in Cancer Therapy

Application Notes and Protocols for Researchers

Introduction